molecular formula C15H18O3 B578996 (5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one CAS No. 17453-65-5

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one

Cat. No.: B578996
CAS No.: 17453-65-5
M. Wt: 246.306
InChI Key: KUXKUHOVOQIZBC-HNNXBMFYSA-N
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Description

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one is a chemical compound known for its unique structural properties and reactivity. It is a derivative of santonene, characterized by the presence of multiple double bonds and a hydroxyl group. In the solid state, dihydrosantonene exists in the enol form, whereas santonene exists in the keto form .

Preparation Methods

Synthetic Routes and Reaction Conditions

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one can be synthesized through various methods. One common approach involves the oxidation of 1,2-dihydrosantonene 3-acetate, which rearranges with acetic anhydride–pyridine to afford 2-acetoxy-1,2-dihydrosantonene 3-acetate . This method involves intramolecular transfer of the acetate group under specific conditions.

Industrial Production Methods

Industrial production of dihydrosantonene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and acetylation to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen and catalysts such as palladium.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.

Major Products Formed

    Hydroxysantonenes: Formed through oxidation reactions.

    Acetoxy derivatives: Formed through acetylation reactions.

Scientific Research Applications

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of dihydrosantonene involves its interaction with molecular targets through its enol form. The compound can undergo tautomeric shifts, influencing its reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its application, such as enzyme binding sites in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one is unique due to its enol form in the solid state, which distinguishes it from santonene and other derivatives

Properties

CAS No.

17453-65-5

Molecular Formula

C15H18O3

Molecular Weight

246.306

IUPAC Name

(5aS)-8-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h16H,4-7H2,1-3H3/t15-/m0/s1

InChI Key

KUXKUHOVOQIZBC-HNNXBMFYSA-N

SMILES

CC1=C2CCC3(CCC(=C(C3=C2OC1=O)C)O)C

Origin of Product

United States

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